4-Methyl-3-pyrrolin-2-one

Vue d'ensemble

Description

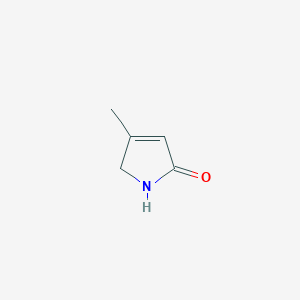

“4-Methyl-3-pyrrolin-2-one” is a five-membered α,β-unsaturated lactam derivative . It has various applications in medicinal chemistry .

Synthesis Analysis

The synthesis of “4-Methyl-3-pyrrolin-2-one” can be achieved by employing allylamine as a starting material, via palladium (II)-assisted cyclization . Another method involves a copper-catalyzed annulation of oxime acetates and α-amino acid ester derivatives .Molecular Structure Analysis

The molecular formula of “4-Methyl-3-pyrrolin-2-one” is C7H11NO . The average mass is 125.168 Da and the monoisotopic mass is 125.084061 Da .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, a copper-catalyzed annulation of oxime acetates and α-amino acid ester derivatives provides 4-pyrrolin-2-ones bearing a 3-amino group .Physical And Chemical Properties Analysis

The melting point of “4-Methyl-3-pyrrolin-2-one” is 100-104 °C (lit.) . The boiling point is predicted to be 279.0±23.0 °C . The density is predicted to be 0.977±0.06 g/cm3 .Applications De Recherche Scientifique

Synthesis and Reactivity

- 4-Methyl-3-pyrrolin-2-one and its derivatives, such as 4-pyrrolin-2-ones, are noted for their multisite and multitype reactivities, making them valuable synthetic building blocks. These compounds are excellent intermediates in synthesizing key alkaloids and are utilized in innovative and adaptable syntheses via cascade reaction sequences (Montagnon et al., 2019).

Pharmaceutical Synthesis

- Pyrrolidin-2-ones, including 4-methyl-3-pyrrolin-2-one, have structures found in many natural products and biologically active molecules. Their ability to accept various substituents makes them significant in synthesizing new medicinal molecules with improved biological activity (Rubtsova et al., 2020).

Biocatalysis

- The compound's derivatives are used in biocatalysis, such as in the H2O2-dependent oxidation of pyrroles to produce 4-pyrrolin-2-one, without the formation of undesired polypyrrole. This highlights the potential of 4-methyl-3-pyrrolin-2-one derivatives in enzyme-catalyzed transformations (McCombs et al., 2017).

Antioxidant Properties

- Certain derivatives, such as polysubstituted 3-hydroxy-3-pyrroline-2-one, have been synthesized and shown to possess significant antioxidant activity. These derivatives can be compared to conventional antioxidants like melatonin, gallic acid, and Trolox (Nguyen et al., 2022).

Antimicrobial Applications

- Some 3-hydroxy-3-pyrrolin-2-ones, related to 4-methyl-3-pyrrolin-2-one, have demonstrated diverse pharmacological activities, including notable antimicrobial properties (Gein et al., 2004).

Agricultural Applications

- Derivatives of 3-pyrrolin-2-one have been explored for herbicidal activities, with specific compounds showing high activity against various aquatic and terrestrial weeds (Ikeguchi et al., 2010).

Potential for Bioactive Synthesis

- 4-Methyl-3-pyrrolin-2-one derivatives have been investigated as starting materials for organic syntheses, particularly in conjugate addition reactions, to produce biologically active pyrrolidines and 2-pyrrolidinones (Alves, 2007).

Orientations Futures

While specific future directions for “4-Methyl-3-pyrrolin-2-one” are not mentioned in the search results, it is clear that a wide spectrum of pyrrolones and pyrrolidinone derivatives have been synthesized and that most of them have various significant biological activities . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .

Propriétés

IUPAC Name |

3-methyl-1,2-dihydropyrrol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-4-2-5(7)6-3-4/h2H,3H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLNLZWPJSQGRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-pyrrolin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetamide, 2,2,2-trifluoro-N-(2-imidazo[1,2-a]pyridin-2-yl-1,1-dimethylethyl)-](/img/structure/B3270801.png)

![N'-[(2,4-dimethoxy-3-methylphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine](/img/structure/B3270838.png)

![6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B3270844.png)